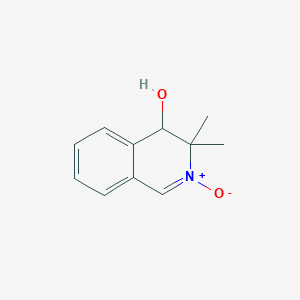

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Description

Properties

IUPAC Name |

3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJLPJKUYFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184375-93-7 | |

| Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of 3,3-dimethyl-3,4-dihydroisoquinoline (8 ), a critical intermediate. As detailed by Tazawa et al., this compound is synthesized through a multi-step sequence starting from 2-bromophenylacetic acid (2 ). Key steps include:

-

Esterification and Grignard Reaction : Conversion of 2 to tertiary alcohol 4 via ester formation and subsequent reaction with methyl magnesium bromide.

-

Nucleophilic Substitution and Cyclization : Reaction of 4 with chloroacetonitrile and thiourea to yield tertiary amine 6 , followed by formamide formation (7 ) using ethyl formate.

-

Tandem Cyclization and Pyrolysis : Treatment of 7 with oxalyl chloride and iron(III) chloride generates a tricyclic intermediate, which undergoes pyrolysis in MeOH–H<sub>2</sub>SO<sub>4</sub> to produce 8 in 89% yield.

Iminium Salt Formation and Oxidation

The dihydroisoquinoline 8 is alkylated with methyl bromoacetate (2 equiv.) in acetonitrile at 60°C for 6 hours to form the iminium salt 9 . Subsequent oxidation of 9 is critical for introducing the N-oxide moiety. Initial attempts with HCl/DMSO or m-chloroperoxybenzoic acid (mCPBA) failed to yield the desired product, but optimization revealed that basic conditions are essential.

Direct Hydroxylation of Cyclic Nitrones

Metabolic Pathway-Inspired Synthesis

Thomas et al. reported the isolation and synthesis of 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide as a hydroxylated metabolite of the parent nitrone 1 . The synthesis involves:

-

Hydroxylation of the Parent Nitrone : Treatment of 1 with hydroxylating agents under physiological conditions introduces the hydroxyl group at the C-4 position.

-

Purification and Characterization : The product is isolated via column chromatography and confirmed using <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry.

This method mimics metabolic pathways but requires precise control over reaction parameters to avoid over-oxidation or decomposition.

Comparative Analysis of Methods

Mechanistic Insights

Both methods proceed via radical intermediates. For the iminium route, oxidation likely involves single-electron transfer (SET) from the iminium salt to the oxidant, generating a radical cation that reacts with water or hydroxide ions. In contrast, hydroxylation of the parent nitrone may involve enzymatic or chemical hydroxylation at the benzylic position .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity :

- Research indicates that 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide functions as an antioxidant, albeit with lower potency than some analogs. It has shown protective effects against oxidative damage in cerebellar granule cells, suggesting potential applications in neuroprotection and treatment of oxidative stress-related disorders .

-

Anticancer Potential :

- Isoquinoline derivatives, including 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, have been investigated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the isoquinoline structure can enhance anticancer activity by inhibiting key cellular pathways involved in tumor growth . For instance, certain derivatives have shown promising results in inhibiting tubulin polymerization and affecting NF-kB signaling pathways .

- Analgesic and Anti-hypoxic Activities :

Organic Synthesis Applications

- Reactions with Ketenes :

- Catalytic Processes :

Neuroprotective Effects

A study demonstrated that 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide protects cerebellar granule cells from oxidative stress. The IC50 values indicated a significant reduction in cell death compared to untreated controls. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies.

Anticancer Activity Assessment

In a comparative study of isoquinoline derivatives against various cancer cell lines (e.g., leukemia and colon cancer), certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents. This suggests that structural modifications to the isoquinoline scaffold can enhance anticancer efficacy.

Synthesis of Novel Compounds

Research involving the reaction of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide with ketenes resulted in several novel compounds with distinct biological activities. These findings highlight the compound's versatility as a building block for drug discovery.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to biological molecules and systems . This mechanism is particularly important in reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Parent Compound (Compound 1)

Spirocycloalkane and Ketone Derivatives

- Structural Modifications: Replacement of the gem-dimethyl group with spirocycloalkanes or oxidation of the C-4 alcohol to a ketone (e.g., 3,3-dimethyl-3,4-dihydro-3H-isoquinolin-4-one N-oxide).

- Activity :

Acyclic Nitrones (e.g., PBN)

- Structure: Linear nitrones like PBN lack the cyclic isoquinoline backbone.

- Activity :

Dimethylphenol-Fused Nitrones (e.g., Compound 6h)

- Structure: Features a 7-membered ring fused to a dimethylphenol group.

- Activity :

Pharmacokinetic and Toxicity Profiles

Mechanistic Insights

- Toxicity Reduction: The C-4 hydroxyl/acetate group mitigates toxicity through unknown mechanisms unrelated to brain uptake .

- Lipophilicity-Activity Relationship : Higher log k’ₓ values generally correlate with improved antioxidant activity, but steric and electronic factors (e.g., spirocyclic groups) enhance potency beyond lipophilicity alone .

- Synthetic Flexibility : Cyclic nitrones enable regioselective C–H functionalization (e.g., Pd-catalyzed arylation), a feature absent in acyclic analogs like PBN .

Biological Activity

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves several chemical reactions. Notably, it has been synthesized as a metabolite with reduced side effects compared to its parent compounds. The methods typically employed include cyclization reactions of appropriate precursors, often utilizing organometallic reagents and acid catalysts to promote the formation of the isoquinoline structure .

Antioxidant Properties

One of the significant biological activities of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is its antioxidant capability. Studies indicate that this compound acts as a free radical trap, which can mitigate oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors. This activity is linked to its ability to modulate signaling pathways associated with cell survival and inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives of isoquinoline compounds have shown promising results against various pathogens, including bacteria and fungi. For instance, derivatives similar to 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide were found to possess significant antifungal activity against phytopathogens like Pythium recalcitrans, indicating potential agricultural applications .

The mechanisms through which 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide exerts its biological effects include:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

- Modulation of Enzyme Activity : It may influence the activity of various enzymes involved in metabolic pathways, contributing to its neuroprotective and anti-inflammatory effects.

- Interaction with Receptors : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, enhancing its neuroprotective properties .

Case Studies

Several case studies highlight the efficacy of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide in various applications:

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced neuronal loss.

- Antifungal Efficacy : A study demonstrated that a derivative exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming standard antifungal agents like hymexazol .

Q & A

Q. What are the key synthetic methodologies for preparing 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide derivatives?

Methodological Answer: Pd-catalyzed direct arylation is a robust method for functionalizing this compound. Key additives include pivalic acid (20 mol%) or CuBr·DMS (5 mol%) with 1,10-phenanthroline (5 mol%), which enhance reaction yields by facilitating a concerted metalation–deprotonation (CMD) mechanism . Acyclic nitrones (e.g., PBN) are incompatible, but cyclic aldonitrones like the target compound react efficiently.

Table 1: Reaction Optimization with Additives

| Additive System | Yield (%) | Compatibility |

|---|---|---|

| Pivalic acid (20 mol%) | 80–90 | High |

| CuBr·DMS + 1,10-phenanthroline | >95 | High |

| No additive | <10 | Low |

Q. How is crystallographic characterization performed for N-oxide derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, pyridine-4-carboxamidoxime N-oxide was analyzed in monoclinic P2₁/c space group (a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, β = 102.841°) . Key parameters include high-resolution data (>0.8 Å) and twinning correction for complex structures.

Q. What preliminary assessments are used to evaluate mutagenicity risks of aromatic N-oxides?

Methodological Answer: Structure–activity relationship (SAR) fingerprint analysis identifies mutagenic subclasses. Public/proprietary databases are screened for substructures (e.g., quindioxin analogs). While general aromatic N-oxides may not be mutagenic, specific subclasses require Ames testing .

Advanced Research Questions

Q. What mechanistic insights explain the Pd-catalyzed arylation of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide?

Methodological Answer: The CMD mechanism involves palladium-assisted deprotonation at the α-C–H bond, forming a Pd(II) intermediate. Pivalic acid acts as a proton shuttle, while CuBr·DMS facilitates oxidative addition. Density functional theory (DFT) studies are recommended to validate transition states .

Q. How can this compound be utilized in catalytic applications?

Methodological Answer: Chiral derivatives synthesized via enantiopure aldonitrones (e.g., (S)-63) serve as nitroxide catalysts for aerobic alcohol oxidation. For example, atroposelective desymmetrization of diols achieves >90% enantiomeric excess (ee) under optimized conditions .

Q. What are the limitations in predicting cellular uptake of N-oxide derivatives?

Methodological Answer: Transport studies using OCT1-knockout mice and HepG2/Huh7 cell lines show that uptake mechanisms may involve unidentified transporters, not OCT1. For novel N-oxides, dual radiolabeling (³H/¹⁴C) and competitive inhibition assays are advised .

Q. How do structural modifications impact mutagenicity in aromatic N-oxides?

Methodological Answer: Substituent effects are critical. For example, benzo[c][1,2,5]oxadiazole 1-oxides are mutagenic, while 3,3-dimethylisoquinoline N-oxides are not flagged in SAR databases. Hybrid QSAR/pharmacophore modeling can prioritize high-risk analogs for testing .

Data Contradiction Analysis

Q. Why do some studies report OCT1-dependent transport for N-oxides, while others refute it?

Methodological Answer: Discrepancies arise from compound-specific transporter affinities. Sorafenib N-oxide uptake is OCT1-independent , but other N-oxides (e.g., pyridine derivatives) may rely on SLC22A transporters. Profiling via CRISPR-Cas9 knockout libraries or proteomic mapping is recommended to resolve such contradictions.

Research Gaps and Future Directions

- Synthetic Scope: Expand substrate scope to include electron-deficient aryl bromides.

- Mechanistic Studies: Use operando spectroscopy to monitor Pd/Cu intermediates in CMD pathways.

- Toxicology: Develop predictive models for N-oxide metabolites in hepatic microsomal assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.